
5-Methoxy-2-methyl-1,4-naphthoquinone-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-methyl-1,4-naphthoquinone-d3 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 1,4-naphthoquinone, which is a naturally occurring organic compound derived from naphthalene. The compound is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position on the naphthoquinone ring, with deuterium atoms replacing the hydrogen atoms at specific positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1,4-naphthoquinone-d3 typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-1,4-naphthoquinone as the starting material.
Methoxylation: The introduction of the methoxy group at the 5-position is achieved through a methoxylation reaction. This can be done using methanol in the presence of a suitable catalyst.
Deuterium Labeling: The deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis process. This can be achieved through hydrogen-deuterium exchange reactions or by using deuterated starting materials.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-Methoxy-2-methyl-1,4-naphthoquinone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy and methyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups depending on the reagents used.
科学研究应用
5-Methoxy-2-methyl-1,4-naphthoquinone-d3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of naphthoquinone derivatives.
Biology: The compound is used in studies related to cellular respiration and oxidative stress due to its redox properties.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 5-Methoxy-2-methyl-1,4-naphthoquinone-d3 involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound useful in anticancer and antimicrobial research. The molecular targets include enzymes involved in cellular respiration and redox regulation.
相似化合物的比较
Similar Compounds
2-Methyl-1,4-naphthoquinone: Similar in structure but lacks the methoxy group.
5-Methoxy-1,4-naphthoquinone: Similar but lacks the methyl group at the 2-position.
Plumbagin: A naturally occurring naphthoquinone with a hydroxyl group at the 5-position instead of a methoxy group.
Uniqueness
5-Methoxy-2-methyl-1,4-naphthoquinone-d3 is unique due to the presence of both methoxy and methyl groups, along with deuterium labeling. This combination of functional groups and isotopic labeling makes it a valuable tool in research, providing insights into the behavior of naphthoquinone derivatives in various chemical and biological systems.
属性
分子式 |
C12H10O3 |
|---|---|
分子量 |
205.22 g/mol |
IUPAC 名称 |
5-methoxy-2-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c1-7-6-9(13)11-8(12(7)14)4-3-5-10(11)15-2/h3-6H,1-2H3/i1D3 |
InChI 键 |
ITNOIFSYUBMQKB-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CC(=O)C2=C(C1=O)C=CC=C2OC |
规范 SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
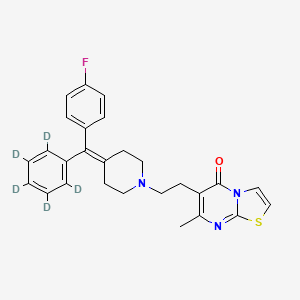
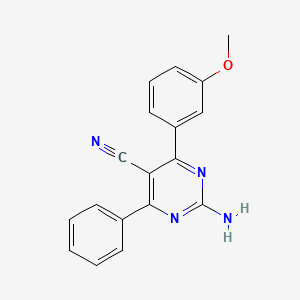
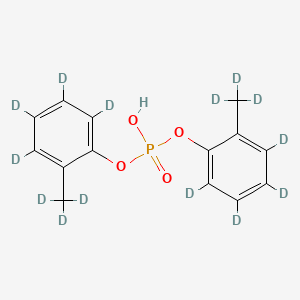



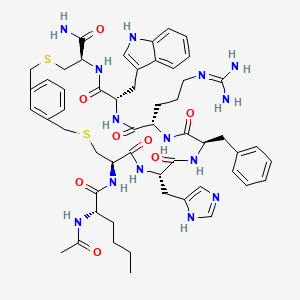
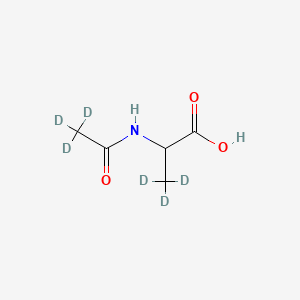

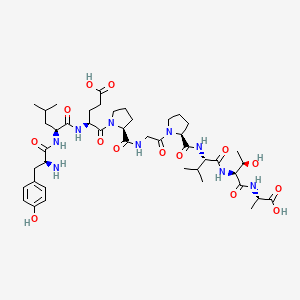
![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)

![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)
